molecular formula C21H20N4O3S B11194668 2-[4-(4-methylphenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]-N-phenylacetamide

2-[4-(4-methylphenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]-N-phenylacetamide

Cat. No.: B11194668
M. Wt: 408.5 g/mol
InChI Key: NXQOTJVPNVLZJR-UHFFFAOYSA-N
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Description

2-[4-(4-methylphenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]-N-phenylacetamide is a complex organic compound belonging to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-methylphenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]-N-phenylacetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenesulfonamides with carboxylic acids, their halides, or anhydrides . Another approach is the reaction of 2-aminosulfonamides with aldehydes . These reactions are often carried out in the presence of catalysts and under controlled temperatures to ensure the formation of the desired thiadiazine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-methylphenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-[4-(4-methylphenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-methylphenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]-N-phenylacetamide is unique due to its specific substitution pattern and the presence of both pyrido and thiadiazine rings.

Properties

Molecular Formula

C21H20N4O3S

Molecular Weight

408.5 g/mol

IUPAC Name

2-[4-(4-methylphenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]-N-phenylacetamide

InChI

InChI=1S/C21H20N4O3S/c1-16-9-11-18(12-10-16)25-15-24(14-20(26)23-17-6-3-2-4-7-17)29(27,28)19-8-5-13-22-21(19)25/h2-13H,14-15H2,1H3,(H,23,26)

InChI Key

NXQOTJVPNVLZJR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CN(S(=O)(=O)C3=C2N=CC=C3)CC(=O)NC4=CC=CC=C4

Origin of Product

United States

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